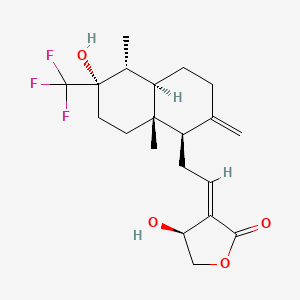
Diterpenoid derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diterpenoid derivative 2 is a type of clerodane diterpenoid, a class of natural products known for their diverse biological activities. These compounds are typically isolated from plants, particularly those in the Euphorbiaceae family. This compound has been studied for its potential anti-inflammatory, anti-tumor, and anti-neuroinflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diterpenoid derivative 2 involves several steps, starting from naturally occurring diterpenoids. One common method involves the treatment of a precursor compound with sodium azide in dimethylformamide at 75°C, resulting in a high yield of the desired product . The structure of the synthesized compound is confirmed using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance, and high-resolution mass spectrometry .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the precursor diterpenoids from plant sources, followed by chemical modification to obtain the desired derivative. This process may include steps such as solvent extraction, purification, and chemical reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diterpenoid derivative 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Diterpenoid derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential anti-inflammatory and anti-tumor activities.
Medicine: Investigated for its potential use in treating neuroinflammatory diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of diterpenoid derivative 2 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in lipopolysaccharide-induced cells . This inhibition is thought to occur through the modulation of signaling pathways involved in inflammation, such as the nuclear factor-kappa B pathway .
Comparison with Similar Compounds
Diterpenoid derivative 2 is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other clerodane diterpenoids, such as crassifolin X and other derivatives isolated from Croton crassifolius . These compounds share some biological activities, such as anti-inflammatory and anti-tumor effects, but differ in their specific molecular targets and mechanisms of action .
Properties
Molecular Formula |
C20H27F3O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(3E,4S)-3-[2-[(1R,4aR,5R,6S,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H27F3O4/c1-11-4-6-15-12(2)19(26,20(21,22)23)9-8-18(15,3)14(11)7-5-13-16(24)10-27-17(13)25/h5,12,14-16,24,26H,1,4,6-10H2,2-3H3/b13-5+/t12-,14-,15-,16-,18+,19+/m1/s1 |
InChI Key |
NDMPTVODOMVTKE-YDWKZQRASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CCC(=C)[C@H]([C@@]2(CC[C@]1(C(F)(F)F)O)C)C/C=C/3\[C@@H](COC3=O)O |
Canonical SMILES |
CC1C2CCC(=C)C(C2(CCC1(C(F)(F)F)O)C)CC=C3C(COC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



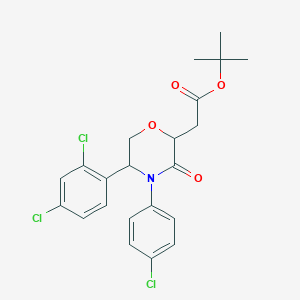
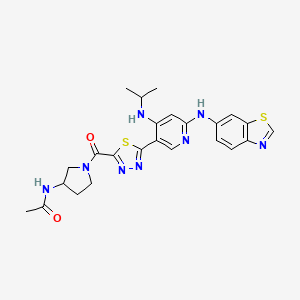
![2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)
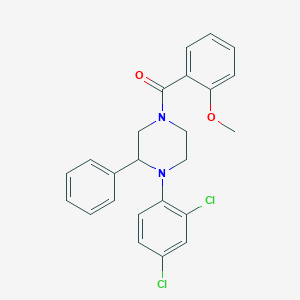
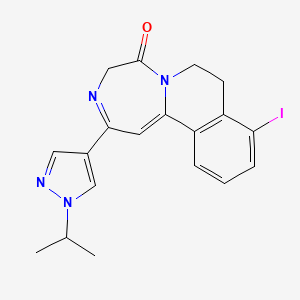
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)
![N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10833339.png)



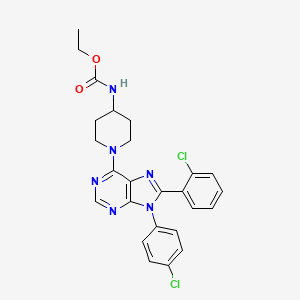
![N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833372.png)
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-(benzenesulfonamido)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833380.png)
